molecular formula C23H29N3O2S B2997660 2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097889-23-9

2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B2997660
CAS RN: 2097889-23-9
M. Wt: 411.56
InChI Key: GNGHYWGOOSCBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring in the compound, has been extensively studied . Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidin-4-yl ring attached to a cyclopentylsulfanyl acetyl group and a 6-phenyl-2,3-dihydropyridazin-3-one group. The piperidine ring is a common moiety in many alkaloid natural products and drug candidates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidone derivatives have been studied . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .

Scientific Research Applications

Drug Design and Development

Piperidine derivatives are pivotal in the pharmaceutical industry, serving as core structures for numerous drugs. The presence of the piperidin-4-yl moiety in this compound suggests potential activity in the central nervous system (CNS), as many CNS-active drugs contain piperidine rings due to their ability to cross the blood-brain barrier .

Synthesis of Bioactive Molecules

The cyclopentylsulfanyl group attached to the acetyl moiety could be crucial for the synthesis of bioactive molecules. This thioether component may impart stability and lipophilicity, which are desirable features in drug candidates for improved pharmacokinetics .

Chemical Biology Probes

Given its structural complexity, this compound could serve as a chemical probe in biological systems to study protein-ligand interactions, enzyme inhibition, and receptor binding. Its unique structure allows for the exploration of new binding sites and the modulation of biological pathways .

Material Science

The phenyl group and the dihydropyridazinone ring system could contribute to material science, particularly in the development of organic semiconductors and photovoltaic materials. These structural components may enhance electronic properties such as charge transport .

Agricultural Chemistry

In the realm of agricultural chemistry, such compounds could be investigated for their potential use as novel pesticides or herbicides. The structural diversity allows for the targeting of specific pests or weeds with minimal impact on non-target species .

Analytical Chemistry

This compound could be used as a standard or reagent in analytical chemistry due to its distinct spectroscopic properties. It may aid in the development of new assays or analytical methods for detecting various biomolecules .

Environmental Science

The breakdown products of this compound could be studied for their environmental impact. Understanding its degradation pathways can inform the design of environmentally benign compounds and help assess the ecological risks associated with its use .

Nanotechnology

Lastly, the compound’s structural features might be exploited in nanotechnology, particularly in the creation of nanoscale sensors or drug delivery systems. Its ability to be functionalized could lead to the development of targeted nanocarriers for therapeutic agents .

properties

IUPAC Name

2-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c27-22-11-10-21(19-6-2-1-3-7-19)24-26(22)16-18-12-14-25(15-13-18)23(28)17-29-20-8-4-5-9-20/h1-3,6-7,10-11,18,20H,4-5,8-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGHYWGOOSCBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.